molecular formula C11H9BrN2 B15260248 4-(3-Bromophenyl)pyridin-3-amine

4-(3-Bromophenyl)pyridin-3-amine

Cat. No.: B15260248
M. Wt: 249.11 g/mol
InChI Key: XDLJZAREEYAYFV-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromophenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)pyridin-3-amine typically involves the reaction of 3-bromopyridine with aniline under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the use of boronic acids and palladium catalysts to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromophenyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Boronic Acids: Commonly used in Suzuki-Miyaura coupling.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

4-(3-Bromophenyl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4-(3-Bromophenyl)pyridin-3-amine is unique due to the specific positioning of the bromophenyl group on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

4-(3-bromophenyl)pyridin-3-amine

InChI

InChI=1S/C11H9BrN2/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-7H,13H2

InChI Key

XDLJZAREEYAYFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)N

Origin of Product

United States

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